Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H23N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a piperidine ring substituted with a tert-butyl ester and an aminopyridine moiety, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” are currently unknown . This compound is a chemical intermediate, often used in the synthesis of more complex molecules . The specific targets would depend on the final compound that it is used to synthesize.
Mode of Action
Instead, its role is to serve as a building block in the synthesis of other compounds . The mode of action of these final compounds would depend on their specific chemical structure and the biological targets they interact with.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminopyridine Moiety: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-[(5-aminopyridin-2-yl)oxy]piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminopyridine moiety enhances its potential for biological activity, making it a valuable compound in medicinal chemistry research.
Biological Activity
Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate (CAS No. 165528-66-5) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Boiling Point : Predicted at approximately 424.6 ± 45.0 °C
- Density : 1.134 ± 0.06 g/cm³
- pKa : 6.62± .
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within the body, particularly in the context of neuropharmacology and oncology. Research indicates that it may act as an antagonist to certain receptors involved in cell signaling pathways, specifically targeting the programmed cell death protein 1 (PD-1) pathway, which is crucial in immune response modulation.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- In vitro studies demonstrated that the compound can inhibit tumor cell proliferation by modulating immune responses through PD-1/PD-L1 interactions. In a rescue assay involving mouse splenocytes, it was shown to enhance immune cell activity significantly at concentrations as low as 100 nM .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- It has been reported to protect astrocytes against amyloid-beta-induced toxicity, reducing inflammatory cytokines such as TNF-alpha and IL-6 . This suggests its potential role in treating neurodegenerative diseases like Alzheimer's.
Study on PD-1 Inhibition
A notable study focused on the compound's ability to act as a PD-1 antagonist:
- The study involved transgenic mouse models where the compound was administered, resulting in a significant increase in immune response against tumors, demonstrating its potential as an immunotherapeutic agent .
Neuroprotection in Alzheimer’s Disease Models
Another study assessed the effects of this compound on astrocytic cells exposed to amyloid-beta:
- The results indicated that the compound improved cell viability and reduced oxidative stress markers, suggesting its utility in preventing neuronal damage associated with Alzheimer's disease .
Summary of Biological Activities
Activity Type | Mechanism of Action | Observed Effects |
---|---|---|
Anticancer | PD-1/PD-L1 pathway modulation | Enhanced immune response; inhibited tumor growth |
Neuroprotective | Reduction of inflammatory cytokines | Increased astrocyte viability; decreased oxidative stress |
Properties
IUPAC Name |
tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBZAZOZWCENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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